molecular formula C15H20N6O4 B13580951 3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione

3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione

Cat. No.: B13580951
M. Wt: 348.36 g/mol
InChI Key: GGSNQXDIKUCSDD-UHFFFAOYSA-N
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Description

3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is a complex organic compound that features both azido and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione typically involves multiple steps. One common approach is the use of azidoalkyl glycosides as intermediates. The preparation of these intermediates often involves the reaction of 6-chlorohexyl derivatives with azide sources under controlled conditions . The final compound is obtained through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) can be employed to facilitate the large-scale production of azido amino acids, which are crucial intermediates in the synthesis of the target compound .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include triazoles, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in various applications. The azido group acts as a reactive site, allowing for the formation of covalent bonds with alkyne-containing molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is unique due to its dual functionality, combining both azido and piperidine groups. This dual functionality allows for versatile applications in synthetic and biological chemistry, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

IUPAC Name

3-[3-(6-azidohexylamino)-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C15H20N6O4/c16-20-18-8-4-2-1-3-7-17-10-9-13(23)21(15(10)25)11-5-6-12(22)19-14(11)24/h9,11,17H,1-8H2,(H,19,22,24)

InChI Key

GGSNQXDIKUCSDD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCCCCCN=[N+]=[N-]

Origin of Product

United States

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